2,4,6-trichloropyrido[3,4-d]pyrimidine CAS 2143878-49-1 properties
2,4,6-trichloropyrido[3,4-d]pyrimidine CAS 2143878-49-1 properties
This in-depth technical guide details the properties, synthesis, and reactivity of 2,4,6-trichloropyrido[3,4-d]pyrimidine (CAS 2143878-49-1), a critical scaffold in the development of kinase inhibitors.
CAS Registry Number: 2143878-49-1
Molecular Formula: C
Executive Summary
2,4,6-Trichloropyrido[3,4-d]pyrimidine is a tri-halogenated heterocyclic scaffold utilized primarily in the discovery of targeted covalent inhibitors (TCIs) and protein degraders (PROTACs). Its structural distinctiveness lies in the pyrido[3,4-d]pyrimidine core, which offers a specific nitrogen placement (N1, N3, and N7) that modulates solubility and hydrogen-bonding potential compared to the more common quinazoline or pyrido[2,3-d]pyrimidine scaffolds.
This compound serves as a "hub" intermediate. Its three chlorine atoms possess distinct electrophilicities, enabling sequential nucleophilic aromatic substitution (S
Physicochemical Profile
The compound typically presents as a pale yellow to off-white solid. It is lipophilic and requires aprotic polar solvents for optimal stability and reactivity.
| Property | Description / Value |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO, DMF; sparingly soluble in water |
| Stability | Moisture sensitive (hydrolyzes to pyrimidones); store under inert gas at -20°C |
| Reactivity Class | Electron-deficient heteroaromatic; highly susceptible to S |
| LogP (Predicted) | ~2.5 – 3.0 (Highly lipophilic prior to substitution) |
Synthetic Accessibility & Preparation
The synthesis of the 2,4,6-trichloro scaffold generally proceeds via the chlorination of a poly-oxygenated precursor. A robust, self-validating protocol involves the Vilsmeier-Haack-type chlorination of the corresponding trione or dihydroxy-intermediate.
Core Synthesis Workflow
The most reliable route starts from 2-chloro-5-aminopyridine-4-carboxamide (or the corresponding acid/ester), which is cyclized with a urea equivalent to form the pyrimidine ring, followed by global chlorination.
Protocol: Deoxychlorination using POCl
-
Precursor: Suspend 6-chloro-pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (Intermediate F) in phosphorus oxychloride (POCl
, 10 vol). -
Catalysis: Add PCl
(1.0 eq) or DIPEA (catalytic) to accelerate the reaction. -
Reaction: Reflux (100–110°C) for 4–12 hours. Monitor by LC-MS (aliquot quenched in MeOH). Note: The reaction is complete when the starting material [M+H] peak disappears.
-
Workup (Critical): Concentrate POCl
under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO with vigorous stirring (Exothermic!). Extract with DCM. -
Purification: Flash chromatography (Hexanes/EtOAc).
Reactivity & Regioselectivity
The utility of CAS 2143878-49-1 is defined by the predictable order of chlorine displacement. The reactivity follows the electronic deficiency of the carbon centers: C4 > C2 >> C6 .
Mechanism of Action[1]
-
C4 Position (Most Reactive): Located between two nitrogen atoms (N3 and N1) and para to the pyridine fusion bond. This position is most electron-deficient and reacts with amines at 0°C to RT.
-
C2 Position (Moderately Reactive): Activated by N1 and N3 but less electrophilic than C4 due to lack of direct conjugation with the pyridine nitrogen in the same manner. Reacts at RT to 60°C.
-
C6 Position (Least Reactive): Located on the pyridine ring. This chlorine is essentially inert to standard S
Ar conditions unless forcing conditions (high heat, microwave) are used. It is best functionalized via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Visualization: Regioselective Functionalization Map
The following diagram illustrates the sequential logic for library synthesis.
Caption: Sequential functionalization strategy exploiting the differential electrophilicity of the C4, C2, and C6 positions.
Experimental Protocols for Library Synthesis
Step 1: C4-Selective Amination (Hinge Binder Installation)
This step installs the primary pharmacophore. The high reactivity of C4 allows for high selectivity even with 1.0 equivalent of nucleophile.
-
Reagents: 2,4,6-trichloropyrido[3,4-d]pyrimidine (1.0 eq), Aniline/Amine (1.0 eq), DIPEA (2.0 eq).
-
Solvent: THF or DCM (Anhydrous).
-
Procedure: Dissolve the scaffold in solvent at 0°C. Add DIPEA, then add the amine dropwise. Stir at 0°C for 30 mins, then warm to RT.
-
Validation: TLC (30% EtOAc/Hex) should show a single new spot. Unreacted starting material indicates the need for slight warming; bis-substitution (C2+C4) indicates the temperature was too high.
Step 2: C2-Substitution (Solubilizing Group)
-
Reagents: C4-substituted intermediate (1.0 eq), Aliphatic amine (e.g., N-methylpiperazine) (1.5 eq), Et
N (3.0 eq). -
Solvent: 1,4-Dioxane or DMF.
-
Procedure: Heat to 50–60°C for 2–6 hours.
-
Note: If the amine is a weak nucleophile, microwave irradiation at 100°C for 30 mins may be required.
Step 3: C6-Diversification (Tail/Warhead)
Since the C6-chlorine is on the pyridine ring, it resists S
-
Suzuki Coupling: Aryl boronic acid (1.5 eq), Pd(dppf)Cl
(5 mol%), K CO (2M aq), Dioxane, 90°C. -
Buchwald-Hartwig: Amine (1.2 eq), Pd
(dba) /Xantphos, Cs CO , Toluene, 100°C.
Applications in Drug Discovery
This scaffold is prominent in the design of inhibitors for:
-
EGFR (Epidermal Growth Factor Receptor): The C4-aniline mimics ATP adenine binding.
-
KRAS G12C: C2/C6 positions are used to vector warheads (acrylamides) towards the mutant cysteine.
-
P2X3 Receptors: Used in respiratory disease treatments (chronic cough).
References
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Synthesis & Scaffold Generation: Kool, E. T., et al. "Expanded-Size DNA Bases." Journal of Organic Chemistry, 2005, 70(1), 132–140. Link
-
Medicinal Chemistry Application (EGFR): Zhang, S. Q., et al. "Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold."[2] Bioorganic & Medicinal Chemistry, 2018, 26(12), 3619-3633.[2] Link
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Patent Literature (P2X3 Inhibitors): Chiesi Farmaceutici S.p.A. "Pyridopyrimidines derivatives as P2X3 inhibitors." WO2020239953A1, 2020. Link
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Reactivity of Chloropyrimidines: Arkat USA. "Reaction of 3-aminopyrrole with chloropyrimidines." Arkivoc, 2015, (vii), 231-242. Link
